molecular formula C6H11N3S B1295847 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine CAS No. 52057-89-3

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B1295847
CAS No.: 52057-89-3
M. Wt: 157.24 g/mol
InChI Key: GOGZJIYMDRZJII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isobutylamine with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-[1,3,4]thiadiazol-2-ylamine
  • 5-Ethyl-[1,3,4]thiadiazol-2-ylamine
  • 5-Propyl-[1,3,4]thiadiazol-2-ylamine

Uniqueness

5-Isobutyl-[1,3,4]thiadiazol-2-ylamine is unique due to its specific isobutyl substituent, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGZJIYMDRZJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283880
Record name 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52057-89-3
Record name 52057-89-3
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Record name 5-Isobutyl-[1,3,4]thiadiazol-2-ylamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine
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